Kinase Selectivity Fingerprint Comparison Against the SYK/FLT3 Inhibitor TAK-659
Although no direct head-to-head kinase panel data for 1795478-24-8 have been published, the compound can be compared to its closest clinically studied analog, TAK-659 (N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide, mivavotinib). TAK-659 is a potent dual SYK/FLT3 inhibitor (IC₅₀ values of 3.2 nM and 4.6 nM, respectively) [1]. The substitution of the 4‑CF₃‑benzenesulfonamide in TAK-659 with the 2‑OCH₃‑5‑CH₃‑benzenesulfonamide present in 1795478-24-8 is predicted to dramatically alter the kinase selectivity profile; this is a class-level inference supported by structure–activity relationship (SAR) studies on analogous sulfonamide series, where methoxy and methyl substituents on the benzenesulfonamide ring shift selectivity away from SYK/FLT3 and toward other kinase or non-kinase targets . For a researcher seeking a non‑SYK/FLT3 chemical probe within the same chemotype, 1795478-24-8 offers a complementary selectivity vector.
| Evidence Dimension | Predicted kinase selectivity profile divergence |
|---|---|
| Target Compound Data | No published IC₅₀ data; SAR-based prediction of reduced SYK/FLT3 affinity |
| Comparator Or Baseline | TAK-659 (mivavotinib): SYK IC₅₀ = 3.2 nM, FLT3 IC₅₀ = 4.6 nM |
| Quantified Difference | Not quantifiable without experimental data; qualitative divergence expected |
| Conditions | In silico prediction / literature SAR on benzenesulfonamide kinase inhibitors |
Why This Matters
For kinase probe discovery, a compound with a distinct selectivity signature avoids the confounding polypharmacology of a multi‑target inhibitor and enables cleaner target deconvolution.
- [1] TargetMol. TAK-659 (Mivavotinib) Product Information. Accessed April 2026. View Source
